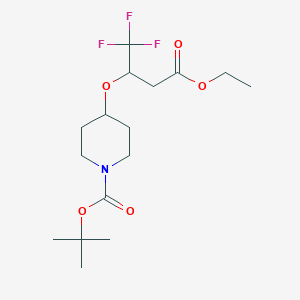

tert-butyl 4-(4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yloxy)piperidine-1-carboxylate

Description

This compound is a piperidine derivative featuring a tert-butyl carboxylate group at position 1 and a 4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yloxy substituent at position 4. The trifluoroketone moiety imparts high electronegativity and metabolic stability, while the ethoxy group enhances solubility in organic solvents. It is primarily utilized as a pharmaceutical intermediate, with synthesis likely involving nucleophilic substitution or coupling reactions .

Properties

IUPAC Name |

tert-butyl 4-(4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26F3NO5/c1-5-23-13(21)10-12(16(17,18)19)24-11-6-8-20(9-7-11)14(22)25-15(2,3)4/h11-12H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUFMXYYDTWJHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)OC1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yloxy)piperidine-1-carboxylate serves as a key intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific biological targets.

Case Study : Research has demonstrated its utility in synthesizing novel derivatives that exhibit anti-inflammatory and analgesic properties. For instance, derivatives of this compound have been tested for their efficacy in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response .

Fluorinated Compounds

The incorporation of trifluoromethyl groups into organic molecules is known to enhance metabolic stability and lipophilicity. This compound's trifluoromethyl functionality contributes to its potential as a drug candidate with improved pharmacokinetic properties.

Research Findings : Studies indicate that compounds containing trifluoromethyl groups often show increased potency and selectivity in biological assays. The unique electronic properties of fluorine can also influence the binding affinity of these compounds to their targets .

Synthesis of Complex Molecules

This compound is utilized in multi-step synthesis processes to create complex molecular architectures. Its ability to participate in various chemical reactions such as Michael additions and nucleophilic substitutions makes it a versatile building block.

Example Application : In one study, this compound was used in the synthesis of pyrrolidine derivatives that showed promising activity against cancer cell lines, highlighting its role in developing anticancer agents .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Enhances bioactivity and selectivity |

| Fluorinated Compounds | Improves metabolic stability and lipophilicity | Increased potency and selectivity |

| Synthesis of Complex Molecules | Building block for multi-step synthesis processes | Versatile reactivity leading to complex structures |

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may involve interactions with enzymes, receptors, or other biomolecules. The exact mechanism of action would depend on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between the target compound and analogs:

Key Differences in Reactivity and Properties

Electron-Withdrawing Effects: The target compound’s trifluoroketone group increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions compared to non-fluorinated ketones (e.g., ’s hexenoyl derivative). In contrast, aromatic substituents (e.g., 4-methoxyphenethyl in ) exhibit resonance effects, stabilizing charge distribution and enabling π-π interactions in biological targets.

Metabolic Stability: Fluorine atoms in the target compound reduce susceptibility to oxidative degradation, offering advantages in drug design over non-fluorinated analogs like ’s ethynyl-hydroxyl derivative.

Solubility :

- The ethoxy group in the target compound improves lipophilicity, whereas hydroxyl-containing analogs () may exhibit higher aqueous solubility due to hydrogen bonding.

Synthetic Complexity :

- The trifluoroketone moiety requires specialized fluorination techniques, while styryl or phenethyl derivatives () are synthesized via straightforward coupling reactions.

Biological Activity

Tert-butyl 4-(4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yloxy)piperidine-1-carboxylate (CAS Number: 1864074-89-4) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 369.38 g/mol. The compound features a piperidine ring substituted with an ethoxy and a trifluoromethyl oxobutanoate moiety, contributing to its unique biological profile.

Antitumor Activity

Piperidine derivatives have been extensively studied for their antitumor properties. For instance, compounds that share structural similarities with tert-butyl 4-(4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yloxy)piperidine have demonstrated significant inhibitory effects on various cancer cell lines:

The structural features that enhance the activity include the presence of electron-withdrawing groups (like trifluoromethyl) and the ability to form hydrogen bonds with target proteins.

Antimicrobial Activity

Similar piperidine derivatives have shown promising antibacterial and antifungal activities. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways:

| Study | Compound | Activity |

|---|---|---|

| Piperidine Derivatives | Significant inhibition against various bacterial strains | |

| Pyrazole-Piperidine Analogues | Effective against chloroquine-resistant Plasmodium falciparum |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. Modifications in the substituents on the piperidine ring can significantly influence potency:

- Substitution Patterns : Introduction of electron-withdrawing groups enhances lipophilicity and binding affinity.

- Chain Length Variations : Adjusting the length of alkyl chains can affect solubility and cellular uptake.

- Functional Group Alterations : Changing functional groups can modulate interactions with biological targets.

Case Studies

Several studies highlight the biological potential of compounds structurally related to tert-butyl 4-(4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yloxy)piperidine:

Case Study 1: Antitumor Efficacy

A study evaluated a series of piperidine derivatives for their cytotoxic effects against breast cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .

Case Study 2: Antimicrobial Properties

Research on related piperidine compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of protein synthesis .

Q & A

Advanced Research Question

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) stabilize charged intermediates, favoring SN2 pathways and reducing racemization. Non-polar solvents (e.g., toluene) may promote steric control in cyclization steps .

- Temperature Control : Low temperatures (−20°C to 0°C) suppress side reactions (e.g., epoxide ring-opening), while higher temperatures (40–80°C) accelerate nucleophilic substitutions .

- Case Study : In analogous piperidine derivatives, THF at 60°C achieved 96% yield in cyclization, whereas dichloromethane at 25°C led to incomplete conversion .

What safety protocols are essential when handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is required if handling powders .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) or toxic intermediates .

- Emergency Measures : Immediate rinsing with water for eye/skin exposure and access to emergency showers .

How can researchers resolve contradictions in reported synthetic yields across studies?

Advanced Research Question

- Meta-Analysis : Compare reaction conditions (e.g., catalyst loading, solvent purity) across studies. For example, discrepancies in yields for tert-butyl piperidine derivatives often arise from trace moisture in solvents, which hydrolyzes intermediates .

- Reproducibility Checks : Replicate key steps with rigorous exclusion of air/moisture (Schlenk techniques) and standardized workup protocols .

- Advanced Analytics : Use LC-MS to identify low-abundance byproducts (e.g., de-ethoxy derivatives) that may reduce yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.